molecular formula C13H18FNO4 B15054477 (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B15054477
M. Wt: 271.28 g/mol
InChI Key: BNRKZIZSUOCSIR-VVIYDGDNSA-N
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Description

(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: is a bicyclic compound featuring a unique structure that includes a fluorine atom, a tert-butyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.

    Reduction: Reduction reactions can be performed to modify the ester groups or the bicyclic ring.

    Substitution: The fluorine atom and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to epoxides, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a monomer in ring-opening metathesis polymerization (ROMP) reactions, producing helical polymers that act as ionophores for dyes .

Biology: In biological research, the compound’s derivatives are screened for potential pharmacological activities, including cytotoxicity and enzyme inhibition.

Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into active sites, inhibiting or modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom and the tert-butyl group in (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C13H18FNO4

Molecular Weight

271.28 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3S)-7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-8-6-5-7(9(8)14)10(15)11(16)18-4/h5-10H,1-4H3/t7?,8?,9?,10-/m0/s1

InChI Key

BNRKZIZSUOCSIR-VVIYDGDNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2C=CC1C2F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC(C2F)C1C(=O)OC

Origin of Product

United States

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